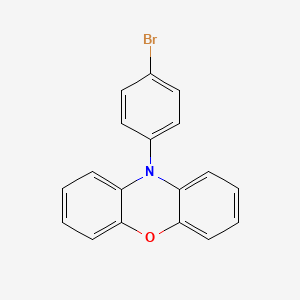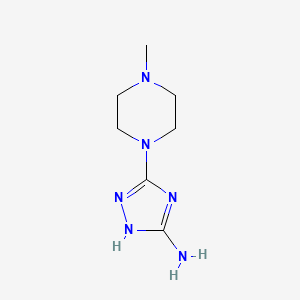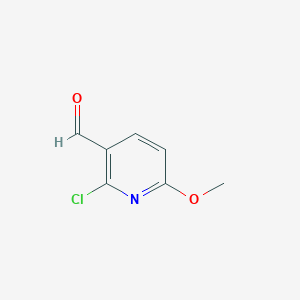
(4-Fluoro-3-phénoxyphényl)méthanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analyse des interactions intermoléculaires
Le composé peut être utilisé dans l'analyse des interactions intermoléculaires . Un dérivé des 1,2,4 triazoles, à savoir le 3-(4-fluoro-3-phénoxyphényl)-1-((4-méthylpipérazin-1-yl)méthyl)-1H-1,2,4-triazole-5-thiol (T-1), a été préparé et caractérisé structurellement par diffraction des rayons X sur monocristal . L'étude de la nature des liaisons H avec le soufre révèle que la stabilisation due à la contribution de la polarisation joue un rôle significatif .
Ingénierie cristalline
Le composé peut être utilisé dans le domaine de l'ingénierie cristalline . L'étude et l'analyse des interactions intermoléculaires jouent un rôle très important dans ce domaine. Elle facilite la conception de nouveaux matériaux avec des propriétés et des caractéristiques souhaitables .
Industries pharmaceutiques
La nature des interactions intermoléculaires dans un cristal dépend du type d'atomes donneur et accepteur présents dans une molécule particulière . Ceci est d'une grande importance pour les industries pharmaceutiques .
Composés organiques fluorés
Les interactions intermoléculaires faibles impliquant le fluor organique ont reçu une attention particulière en raison de sa petite taille, de son électronégativité et de son caractère lipophile . Plus de 50% des médicaments pharmaceutiques contiennent du fluor, d'où la caractérisation structurale de ces composés devient très importante .
Production d'insecticides
Le composé peut être utilisé dans la production d'insecticides . Par exemple, la bêta-cyfluthrine, un insecticide pyréthroïde, est hautement toxique pour les poissons, les invertébrés aquatiques, les plantes aquatiques et les abeilles mellifères, mais légèrement moins toxique pour les oiseaux, les algues et les vers de terre .
Synthèse chimique
Le composé peut être utilisé en synthèse chimique . Par exemple, il est utilisé dans la synthèse de la flumethrine, un insecticide pyréthroïde .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that the compound can undergo reactions at the benzylic position . The benzylic position is a specific carbon in the molecule that is next to a benzene ring . This position is often the site of various chemical reactions due to its unique properties .
Mode of Action
(4-Fluoro-3-phenoxyphenyl)methanol interacts with its targets primarily through chemical reactions at the benzylic position . These reactions can involve various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The exact changes resulting from these interactions depend on the specific reaction conditions and the presence of other compounds .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving benzylic compounds . The downstream effects of these interactions would depend on the specific pathways and the roles of the benzylic compounds within them .
Pharmacokinetics
For instance, its relatively small size and the presence of a fluorine atom could potentially influence its absorption and distribution within the body
Result of Action
Given the compound’s ability to undergo reactions at the benzylic position, it may cause changes in the structure or function of molecules that contain a benzylic position . The exact effects would depend on the specific molecules and cells involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Fluoro-3-phenoxyphenyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of the compound’s reactions at the benzylic position . Additionally, environmental conditions can influence the compound’s stability, potentially affecting its ability to interact with its targets .
Analyse Biochimique
Biochemical Properties
(4-Fluoro-3-phenoxyphenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between (4-Fluoro-3-phenoxyphenyl)methanol and alcohol dehydrogenase involves the binding of the compound to the active site of the enzyme, leading to its subsequent oxidation .
Cellular Effects
The effects of (4-Fluoro-3-phenoxyphenyl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Fluoro-3-phenoxyphenyl)methanol has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by acting as a ligand for certain transcription factors, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, (4-Fluoro-3-phenoxyphenyl)methanol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, (4-Fluoro-3-phenoxyphenyl)methanol can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-3-phenoxyphenyl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Fluoro-3-phenoxyphenyl)methanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to (4-Fluoro-3-phenoxyphenyl)methanol in in vitro and in vivo studies has shown that it can cause alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (4-Fluoro-3-phenoxyphenyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and function. At high doses, (4-Fluoro-3-phenoxyphenyl)methanol can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
(4-Fluoro-3-phenoxyphenyl)methanol is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for its metabolism. The compound undergoes oxidation to form corresponding aldehydes or ketones, which are further metabolized through the TCA cycle and other metabolic pathways . These interactions can influence metabolic flux and alter metabolite levels within the cell.
Transport and Distribution
The transport and distribution of (4-Fluoro-3-phenoxyphenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, (4-Fluoro-3-phenoxyphenyl)methanol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of (4-Fluoro-3-phenoxyphenyl)methanol is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (4-Fluoro-3-phenoxyphenyl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression by interacting with DNA or transcription factors.
Propriétés
IUPAC Name |
(4-fluoro-3-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXDRIJUGWOQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512099 | |
| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68359-53-5 | |
| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

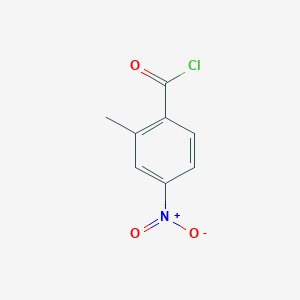
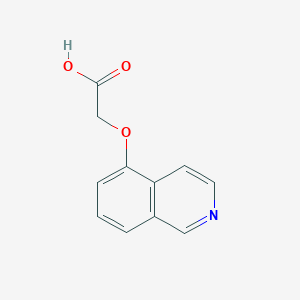
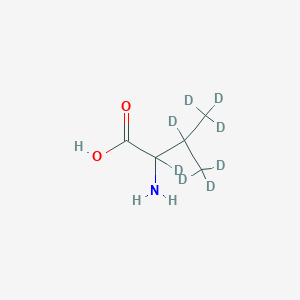


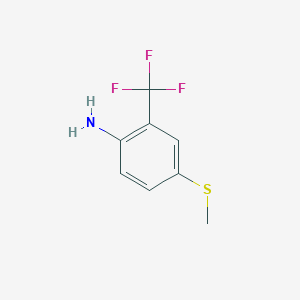

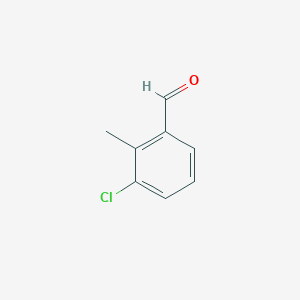
![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)

